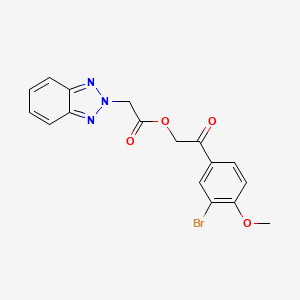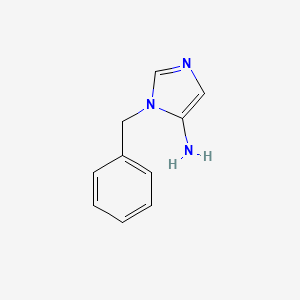
N-ethyl-N'-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine group bonded to an ethyl group and a 4-methoxyphenyl group, along with two carbothioamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of 4-methoxyphenylhydrazine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The hydrazine group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt cellular processes and result in antimicrobial or anticancer effects. Additionally, the compound may induce oxidative stress by generating reactive oxygen species, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenyl)hydrazine hydrochloride: A related compound with similar structural features but different functional groups.
N-ethyl-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide: A similar compound with a methyl group instead of a methoxy group on the phenyl ring.
N-ethyl-N’-(4-chlorophenyl)hydrazine-1,2-dicarbothioamide: A compound with a chlorine substituent on the phenyl ring.
Uniqueness
N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide is unique due to the presence of both ethyl and 4-methoxyphenyl groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility in organic solvents and may contribute to its biological activity by facilitating interactions with molecular targets.
Propiedades
Fórmula molecular |
C11H16N4OS2 |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-ethyl-3-[(4-methoxyphenyl)carbamothioylamino]thiourea |
InChI |
InChI=1S/C11H16N4OS2/c1-3-12-10(17)14-15-11(18)13-8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3,(H2,12,14,17)(H2,13,15,18) |
Clave InChI |
VDOYGNZUHIFYDM-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=S)NNC(=S)NC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


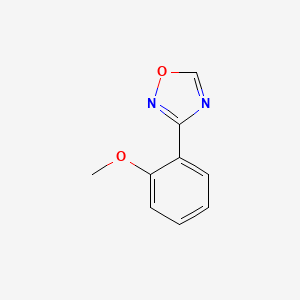
![3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12447618.png)
![1-[4-Amino-5-methoxy-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B12447620.png)
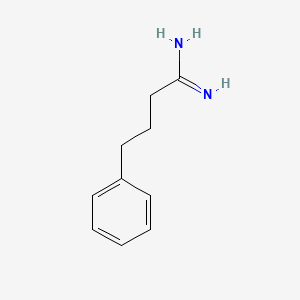
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-4-azanyl-1-oxidanyl-1,4-bis(oxidanylidene)butan-2-yl]amino]-3-methyl-1-oxidanylidene-pentan-2-yl]amino]-3-oxidanyl-1-oxidanylidene-butan-2-yl]amino]-5-[bis(azanyl)methylide](/img/structure/B12447634.png)
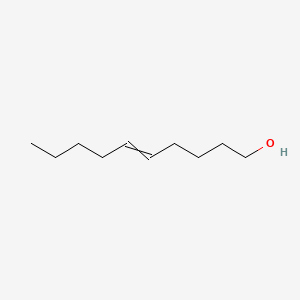
![Dimethyl 1-benzyl-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12447645.png)
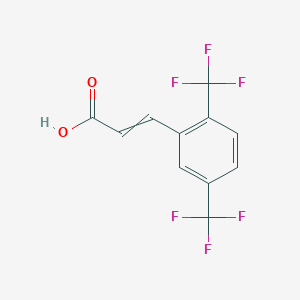


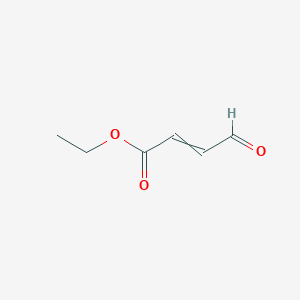
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447670.png)
